molecular formula C24H24N2O2 B3743507 N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3743507
M. Wt: 372.5 g/mol
InChI Key: QXRYSRLZTRLMGH-UHFFFAOYSA-N
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Description

This compound consists of a benzene ring substituted with two phenylethyl groups and two carboxamide groups at the 1 and 3 positions

Properties

IUPAC Name

1-N,3-N-bis(2-phenylethyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-23(25-16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(28)26-17-15-20-10-5-2-6-11-20/h1-13,18H,14-17H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRYSRLZTRLMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their removal from the body. It also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS(2-PHENYLETHYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific molecular targets and improve its solubility and stability compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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